2,6-Dichloro-1,5-dinitronaphthalene

Overview

Description

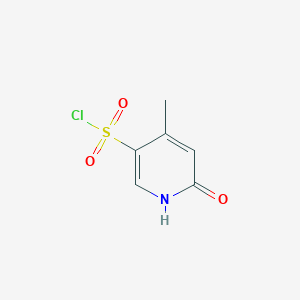

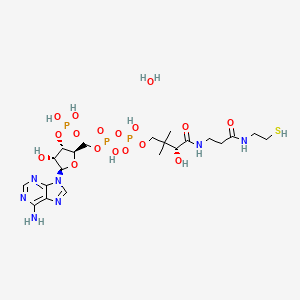

2,6-Dichloro-1,5-dinitronaphthalene is a useful research compound. Its molecular formula is C10H4Cl2N2O4 and its molecular weight is 287.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Nitro Derivatives : It's used for obtaining di- and tri-nitro derivatives of 1-chloronaphthalene, which are significant in chemical research (Bassilios, Salem, & Shawky, 2010).

Synthesis of Chloronaphthalenes : It plays a role in synthesizing hexa- and heptachloronaphthalenes, important in various scientific applications (Haglund & Bergman, 1989).

Understanding Nitration Reactions : This compound helps in understanding the nitration of disubstituted naphthalenes and their reactions, providing insights into complex chemical processes (Hodgson & Ward, 2008).

Synthesis of Metal-Organic Compounds : It is used in the synthesis of metal-organic compounds, including various coordination polymers (Tian et al., 2009) and (Tian, Jia, Zhang, & Gao, 2010).

Study of Aryl Ethers : The compound is a highly hindered aryl ether with significant mesomeric moments, which is important in the study of molecular structures (Lehman & Mceachern, 1971).

Delocalized Mixed-Valence Species : It is classified as a Class III delocalized mixed-valence species, featuring charge-transfer bands in near-IR spectra, contributing to understanding of electron transfer processes (Nelsen, Konradsson, Weaver, & Telo, 2003).

Electron Affinity Studies : The isomers and radical anions of 2,6-Dichloro-1,5-dinitronaphthalene have been studied for their adiabatic electron affinities, which is crucial in understanding their chemical behavior (Bozkaya & Schaefer, 2010).

Preparation Method : Its preparation method is considered mild, environmentally benign, and economical, making it a valuable compound for industrial applications (You et al., 2015) and (Yan et al., 2021).

Fungitoxic Properties : Some derivatives, like 2,4-Dichloro-3,5-dinitrobenzoates, demonstrate fungitoxic properties and can be used as soil fungicides (Summers & Turner, 1963).

Solubility Studies : The solubility of 1,5-dinitronaphthalene in various solvents has been determined, aiding in the understanding of its physical properties (Xie et al., 2016).

E.S.R. Spectra Analysis : The electron spin resonance (E.S.R.) spectra of its anion radicals have been analyzed, which is important in understanding its electronic structure (Fischer & Mcdowell, 1965).

Electron Transfer Studies : Its role in electron transfer processes has been studied using various methods, contributing to the understanding of chemical reactions (Görner, 2002).

Electronic Structures of Meisenheimer Complexes : The electronic structures of Meisenheimer complexes involving this compound have been studied, which is significant in aromatic nucleophilic substitution (Sekiguchi, Tsutsumi, Shizuka, Matsui, & Itagaki, 1976).

Replacement of Noble Catalysts : It is used in hydrogenation reactions over carbon nanotube supported non-noble metal catalysts, which can replace palladium or platinum in industry (Wei et al., 2016).

Vibrational Spectra Analysis : Corrections to ab initio calculations and reassignment of vibrational spectra of 1,5-dinitronaphthalene have been reported, contributing to a more accurate understanding of its properties (Tomkinson, 2010).

Activation Energy Determination : The Piloyan method, applied to this compound, helps determine activation energies in polynitroaromatic compounds and their derivatives (Zeman, 1981).

Antibacterial and Antifungal Properties : Nitronaphthols from Coniothyrium sp., including derivatives of this compound, show considerable antibacterial, antifungal, and antialgal properties (Krohn et al., 2008).

properties

IUPAC Name |

2,6-dichloro-1,5-dinitronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2N2O4/c11-7-3-1-5-6(10(7)14(17)18)2-4-8(12)9(5)13(15)16/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTDSCHHIHWCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-1-methoxy-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B8119551.png)

![tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8119552.png)